3-(4-Ethylphenyl)-3-hydroxybutan-2-one
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Overview
Description
3-(4-Ethylphenyl)-3-hydroxybutan-2-one is an organic compound characterized by the presence of a hydroxy group and an ethyl-substituted phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-3-hydroxybutan-2-one typically involves the reaction of 4-ethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-3-hydroxybutan-2-one undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)-3-oxobutan-2-one.
Reduction: 3-(4-Ethylphenyl)-3-hydroxybutan-2-ol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Ethylphenyl)-3-hydroxybutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3-hydroxybutan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokine production .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-3-hydroxybutan-2-one
- 3-(4-Isopropylphenyl)-3-hydroxybutan-2-one
- 3-(4-Phenyl)-3-hydroxybutan-2-one
Uniqueness
3-(4-Ethylphenyl)-3-hydroxybutan-2-one is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with biological targets, making it distinct from its analogs .
Properties
CAS No. |
64462-29-9 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-7-11(8-6-10)12(3,14)9(2)13/h5-8,14H,4H2,1-3H3 |
InChI Key |
GAEOZCLBSDRWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C(=O)C)O |
Origin of Product |
United States |
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